2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
説明
The compound 2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one features a complex heterocyclic architecture. Its core comprises a pyrido[1,2-a]pyrimidin-4-one scaffold substituted with a 1,3-benzodioxole-methylamino group and a (Z)-configured thiazolidinone moiety bearing a tetrahydrofuranmethyl substituent .
特性
分子式 |
C26H24N4O5S2 |
|---|---|
分子量 |
536.6 g/mol |
IUPAC名 |
(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H24N4O5S2/c1-15-4-2-8-29-23(15)28-22(27-12-16-6-7-19-20(10-16)35-14-34-19)18(24(29)31)11-21-25(32)30(26(36)37-21)13-17-5-3-9-33-17/h2,4,6-8,10-11,17,27H,3,5,9,12-14H2,1H3/b21-11- |
InChIキー |
XTFMMFUVCGJQMZ-NHDPSOOVSA-N |
異性体SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCC5=CC6=C(C=C5)OCO6 |
正規SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCC5=CC6=C(C=C5)OCO6 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This step typically involves the condensation of a suitable pyrimidine derivative with an aldehyde or ketone under acidic or basic conditions.
Introduction of the thiazolidinone moiety: This can be achieved by reacting the intermediate with a thioamide and an appropriate aldehyde or ketone.
Attachment of the benzodioxolylmethyl group: This step involves the reaction of the intermediate with a benzodioxole derivative, often under basic conditions.
Final modifications: Additional steps may be required to introduce the furan and other functional groups, typically involving selective protection and deprotection strategies.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
科学研究への応用
2-[(1,3-ベンゾジオキソール-5-イルメチル)アミノ]-9-メチル-3-{(Z)-[4-オキソ-3-(テトラヒドロ-2-フラニルメチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-4-オンは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、特に癌、感染症、神経疾患の治療における治療薬としての可能性について調査されています。
有機合成: これは、医薬品や農薬を含むより複雑な分子の合成において、貴重な中間体として役立ちます。
材料科学: この化合物のユニークな構造により、導電性や蛍光性などの特定の特性を持つ新規材料の開発のための候補となっています。
科学的研究の応用
2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
類似の化合物との比較
類似の化合物
- 2-[(1,3-ベンゾジオキソール-5-イルメチル)アミノ]-9-メチル-3-{(Z)-[4-オキソ-3-(テトラヒドロ-2-フラニルメチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-4-オン
- 2-[(1,3-ベンゾジオキソール-5-イルメチル)アミノ]-9-メチル-3-{(Z)-[4-オキソ-3-(テトラヒドロ-2-フラニルメチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-4-オン
独自性
2-[(1,3-ベンゾジオキソール-5-イルメチル)アミノ]-9-メチル-3-{(Z)-[4-オキソ-3-(テトラヒドロ-2-フラニルメチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-4-オンの独自性は、複数の官能基とヘテロ環を組み合わせた複雑な構造にあります。
類似化合物との比較
Structural and Physicochemical Comparisons
*Molecular formulas inferred from substituent differences; exact values require experimental validation.
Key Differences and Implications
Thiazolidinone Substituent Effects: Target Compound: The tetrahydrofuranmethyl group introduces oxygen atoms, likely improving aqueous solubility and hydrogen-bonding capacity compared to phenyl () or butyl () substituents .
Core Modifications: The pyrido-pyrimidinone core in the target compound differs from the pyrazolo-pyrimidine scaffold in analogs.
Bioactivity Predictions: Computational similarity metrics (e.g., Tanimoto or Dice indexes) suggest moderate similarity between the target compound and analogs due to shared thiazolidinone and aromatic motifs . However, graph-based comparison methods highlight significant divergence in branching and stereochemistry .
Research Findings and Hypotheses
- Solubility vs. Permeability : The tetrahydrofuranmethyl group in the target compound may strike a balance between solubility (beneficial for bioavailability) and moderate lipophilicity (for membrane penetration) compared to purely hydrophobic substituents .
- Synthetic Feasibility: ’s reflux-based synthesis using thiazolidinone precursors suggests adaptable routes for modifying the target compound’s substituents .
- Biological Performance : Analogs with chlorophenyl groups () exhibit marked anti-inflammatory activity, implying that halogenation could be explored in the target compound for enhanced potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
